Cas no 102052-38-0 (1-(5-methyl-2-nitrophenyl)propan-2-one)
1-(5-methyl-2-nitrophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-Nitro-3-(2-oxopropyl)toluene
- 1-(5-methyl-2-nitrophenyl)propan-2-one
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- Inchi: 1S/C10H11NO3/c1-7-3-4-10(11(13)14)9(5-7)6-8(2)12/h3-5H,6H2,1-2H3
- InChI Key: JTFGNXJMYZIUCG-UHFFFAOYSA-N
- SMILES: O=C(C)CC1C=C(C)C=CC=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- XLogP3: 1.7
- Topological Polar Surface Area: 62.9
1-(5-methyl-2-nitrophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008668-250mg |
4-Nitro-3-(2-oxopropyl)toluene |
102052-38-0 | 97% | 250mg |
$475.20 | 2023-09-04 | |
| Alichem | A010008668-500mg |
4-Nitro-3-(2-oxopropyl)toluene |
102052-38-0 | 97% | 500mg |
$806.85 | 2023-09-04 | |
| Alichem | A010008668-1g |
4-Nitro-3-(2-oxopropyl)toluene |
102052-38-0 | 97% | 1g |
$1519.80 | 2023-09-04 | |
| Enamine | EN300-1870033-1g |
1-(5-methyl-2-nitrophenyl)propan-2-one |
102052-38-0 | 1g |
$928.0 | 2023-09-18 | ||
| Enamine | EN300-1870033-5g |
1-(5-methyl-2-nitrophenyl)propan-2-one |
102052-38-0 | 5g |
$2692.0 | 2023-09-18 | ||
| Enamine | EN300-1870033-10g |
1-(5-methyl-2-nitrophenyl)propan-2-one |
102052-38-0 | 10g |
$3992.0 | 2023-09-18 | ||
| Enamine | EN300-1870033-0.05g |
1-(5-methyl-2-nitrophenyl)propan-2-one |
102052-38-0 | 0.05g |
$780.0 | 2023-09-18 | ||
| Enamine | EN300-1870033-0.1g |
1-(5-methyl-2-nitrophenyl)propan-2-one |
102052-38-0 | 0.1g |
$817.0 | 2023-09-18 | ||
| Enamine | EN300-1870033-0.25g |
1-(5-methyl-2-nitrophenyl)propan-2-one |
102052-38-0 | 0.25g |
$855.0 | 2023-09-18 | ||
| Enamine | EN300-1870033-0.5g |
1-(5-methyl-2-nitrophenyl)propan-2-one |
102052-38-0 | 0.5g |
$891.0 | 2023-09-18 |
1-(5-methyl-2-nitrophenyl)propan-2-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 1-(5-methyl-2-nitrophenyl)propan-2-one
1-(5-Methyl-2-Nitrophenyl)Propan-2-One: A Comprehensive Overview
The compound with CAS No. 102052-38-0, commonly referred to as 1-(5-methyl-2-nitrophenyl)propan-2-one, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a propanone group attached to a substituted phenyl ring, which introduces a range of chemical functionalities. Recent studies have highlighted its role in drug design, material science, and environmental chemistry, making it a subject of interest for researchers worldwide.
The 1-(5-methyl-2-nitrophenyl)propan-2-one structure is characterized by a ketone group (propanone) connected to a phenyl ring that is substituted with a methyl group at the 5-position and a nitro group at the 2-position. This substitution pattern imparts unique electronic and steric properties to the molecule. The nitro group, being an electron-withdrawing substituent, influences the reactivity of the aromatic ring and enhances the compound's ability to participate in various chemical reactions. Meanwhile, the methyl group at the 5-position provides steric hindrance, which can be exploited in designing selective reactions or in molecular recognition processes.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare 1-(5-methyl-2-nitrophenyl)propan-2-one. Traditionally, this compound was synthesized via multi-step processes involving Friedel-Crafts acylation or nucleophilic aromatic substitution. However, modern approaches leverage catalytic systems and microwave-assisted synthesis to streamline production. These innovations not only improve yield but also reduce reaction times, making the compound more accessible for large-scale applications.
The chemical properties of 1-(5-methyl-2-nitrophenyl)propan-2-one make it a versatile building block in organic synthesis. Its ketone functionality allows for participation in enolate chemistry, enabling the formation of complex carbon frameworks. Additionally, the nitro group can be reduced to an amino group under controlled conditions, opening avenues for amine-containing derivatives that are valuable in pharmaceuticals and agrochemicals.
From an environmental perspective, understanding the fate and transport of 1-(5-methyl-2-nitrophenyl)propan-2-one is crucial for assessing its impact on ecosystems. Recent studies have employed computational models to predict its bioaccumulation potential and degradation pathways under various environmental conditions. These findings underscore the importance of sustainable practices in handling such compounds to minimize ecological disruption.
In conclusion, 1-(5-methyl-2-nitrophenyl)propan-2-one (CAS No. 102052-38-0) stands as a testament to the ingenuity of modern organic chemistry. Its structural versatility and functional diversity continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even greater role in advancing scientific knowledge and industrial applications.
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